Tau Peptide (277-291)

Description

BenchChem offers high-quality Tau Peptide (277-291) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (277-291) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

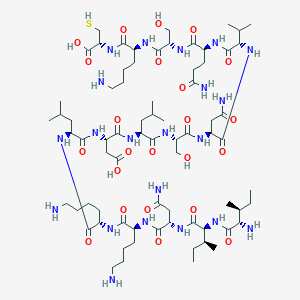

C73H131N21O23S |

|---|---|

Molecular Weight |

1703.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C73H131N21O23S/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-/m0/s1 |

InChI Key |

TVVIDJBIXMPYGY-VHWCRAGBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Tau Peptide (277-291): A Core Nucleating Sequence in Tau Aggregation and Neurodegeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. A key event in these diseases is the aggregation of Tau protein into insoluble neurofibrillary tangles (NFTs) within neurons. Specific regions of the Tau protein are more prone to aggregation than others, and short peptide fragments can often recapitulate the aggregation behavior of the full-length protein. The Tau peptide fragment spanning amino acid residues 277-291, with the sequence Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys (IINKKLDLSNVQSKC), is of significant interest to the research community. Located within the second microtubule-binding repeat (R2), this sequence is part of a critical region for initiating Tau aggregation.[1][2] This technical guide provides a comprehensive overview of the sequence, properties, and experimental methodologies related to Tau Peptide (277-291), serving as a vital resource for researchers in the field of neurodegenerative disease and drug discovery.

Physicochemical Properties

The Tau Peptide (277-291) is a 15-amino acid sequence derived from the human Tau protein. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys | [1] |

| One-Letter Code | IINKKLDLSNVQSKC | [1] |

| Molecular Formula | C73H131N21O23S | MedChemExpress |

| Molecular Weight | 1703.04 Da | MedChemExpress |

| Isoelectric Point (pI) | 9.75 (Predicted) | N/A |

| Solubility | Limited in aqueous solutions at neutral pH; soluble in organic solvents like DMSO. For in vitro assays, stock solutions are typically prepared in DMSO. | [3] |

Role in Tau Aggregation

The region encompassing residues 277-291 is integral to the nucleation of Tau aggregation. This process is thought to follow a nucleation-dependent polymerization model, where monomeric Tau or Tau fragments misfold and form oligomeric seeds. These seeds then template the conversion of more monomers into larger, insoluble fibrils. The hexapeptide motif 275VQIINK280, which immediately precedes the 277-291 sequence, is a well-established core of Tau aggregation.[4] While direct quantitative data on the aggregation kinetics of the 277-291 peptide alone is limited in the literature, studies on larger Tau fragments containing this sequence demonstrate its high propensity to form β-sheet structures, a hallmark of amyloid fibrils.[5]

The aggregation of Tau is influenced by several factors, including post-translational modifications (hyperphosphorylation, acetylation), the presence of cofactors like heparin and RNA, and the local cellular environment.[6] The 277-291 peptide, as part of the microtubule-binding domain, is a target for modifications that can modulate its aggregation propensity.

Cellular Toxicity

The aggregation of Tau is closely linked to neurotoxicity. While large, insoluble neurofibrillary tangles were initially thought to be the primary toxic species, a growing body of evidence suggests that smaller, soluble oligomeric forms of Tau are the most potent inducers of neuronal dysfunction and death.[7] These oligomers can disrupt cellular processes, including mitochondrial function and synaptic transmission.[8]

Studies on related Tau peptides, such as the cell-permeable (306)VQIVYK(311) fragment, have demonstrated that their ability to aggregate is essential for their neurotoxic effects.[8] Peptides with mutations that prevent aggregation are non-toxic. Given that the 277-291 region is a key nucleating sequence, it is highly probable that oligomers formed from this peptide would also exhibit significant cellular toxicity.

Experimental Protocols

In Vitro Aggregation Assay for Tau Peptides

This protocol is adapted from established methods for full-length Tau and larger fragments and is suitable for studying the aggregation of Tau Peptide (277-291).[5][9]

Materials:

-

Tau Peptide (277-291)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aggregation Buffer: 50 mM phosphate (B84403) buffer, pH 7.4

-

Heparin sodium salt (from porcine intestinal mucosa)

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Tau Peptide (277-291) in DMSO to a final concentration of 1-5 mM.

-

Prepare a 10 mg/mL stock solution of heparin in deionized water.

-

Prepare a 500 µM stock solution of ThT in deionized water and filter through a 0.22 µm filter.

-

-

Aggregation Reaction Setup:

-

In a 96-well plate, combine the following in order:

-

Aggregation Buffer

-

Tau Peptide (277-291) to a final concentration of 10-50 µM.

-

Thioflavin T to a final concentration of 10 µM.

-

Heparin to a final concentration that is a fraction of the peptide concentration (e.g., a 1:4 molar ratio of heparin to peptide).

-

-

The final volume in each well should be 100-200 µL.

-

Include control wells with the peptide alone, heparin alone, and ThT alone.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Subtract the background fluorescence of the control wells from the sample wells.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The lag time, elongation rate, and plateau phase can be determined from these curves.

-

Cell Viability Assay for Tau Peptide Toxicity

This protocol can be used to assess the cytotoxicity of Tau Peptide (277-291) on neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Tau Peptide (277-291)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Peptide Treatment:

-

Prepare different concentrations of Tau Peptide (277-291) in cell culture medium. It may be necessary to pre-aggregate the peptide by incubating it under aggregation-promoting conditions before adding it to the cells.

-

Remove the old medium from the cells and add the medium containing the Tau peptide.

-

Include untreated control wells.

-

-

Incubation:

-

Incubate the cells with the peptide for 24-48 hours at 37°C in a CO2 incubator.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the peptide concentration to determine the dose-dependent toxicity.

-

Signaling Pathways and Logical Relationships

The aggregation of Tau is intricately linked to various cellular signaling pathways. Hyperphosphorylation of Tau by kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) is a key event that promotes its dissociation from microtubules and subsequent aggregation.[10][11] Conversely, phosphatases like Protein Phosphatase 2A (PP2A) counteract this process.[11] The aggregation of Tau can also trigger neuroinflammatory responses, involving pathways such as NF-κB.[12]

Below are Graphviz diagrams illustrating these relationships.

Caption: A simplified workflow of Tau aggregation initiated by inducers.

Caption: The cycle of Tau phosphorylation and its role in aggregation.

Caption: A logical workflow for assessing the cellular toxicity of Tau Peptide (277-291).

Conclusion

The Tau Peptide (277-291) represents a critical region within the Tau protein that is instrumental in the initiation of pathological aggregation. Understanding the biophysical and biochemical properties of this peptide, as well as its toxic effects on neuronal cells, is paramount for the development of therapeutic strategies aimed at preventing or reversing Tau pathology. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of tauopathies and discovering novel treatments for these devastating neurodegenerative diseases. Further investigation into the specific aggregation kinetics and toxic mechanisms of this peptide will undoubtedly provide valuable insights into the early stages of Tau-related neurodegeneration.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Structural Polymorphism of 441-Residue Tau at Single Residue Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 7. Tau aggregation and toxicity in tauopathic neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuron-selective toxicity of tau peptide in a cell culture model of neurodegenerative tauopathy: essential role for aggregation in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proliferation of Tau 304–380 Fragment Aggregates through Autocatalytic Secondary Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detecting the Undetectable: Advances in Methods for Identifying Small Tau Aggregates in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways and posttranslational modifications of tau in Alzheimer’s disease: the humanization of yeast cells [microbialcell.com]

- 12. benchchem.com [benchchem.com]

The Core Function of Tau Peptide (277-291) in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into neurofibrillary tangles is a hallmark of these diseases, and specific regions of the Tau protein are known to be critical for this process. This technical guide focuses on the core functions of the Tau peptide fragment spanning amino acids 277-291 (Sequence: INKKLDLSNVQSKC), located within the second microtubule-binding repeat (R2) of the Tau protein. This region, containing the highly amyloidogenic hexapeptide motif 275VQIINK280, is pivotal in initiating and propagating Tau aggregation. This document provides an in-depth analysis of the mechanisms of Tau (277-291)-mediated neurodegeneration, detailed experimental protocols for its study, and a summary of its impact on cellular signaling pathways.

Introduction: The Critical Role of Tau (277-291) in Tauopathy

The Tau protein, in its physiological state, is an intrinsically disordered protein that binds to and stabilizes microtubules in neurons. However, under pathological conditions, Tau detaches from microtubules, misfolds, and aggregates into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1] This aggregation process is not random; specific short sequences within the microtubule-binding region (MTBR) are highly prone to forming β-sheet structures, which are the building blocks of amyloid fibrils.

The peptide sequence 277-291 is of particular interest due to its inclusion of the C-terminal portion of the highly amyloidogenic hexapeptide motif 275VQIINK280.[1] This motif is considered a critical nucleation site for Tau aggregation. The 277-291 fragment, therefore, represents a core element in the initiation of Tau pathology. Understanding its function is paramount for the development of therapeutics aimed at inhibiting Tau aggregation and its subsequent neurotoxic effects.

Mechanism of Tau (277-291)-Mediated Neurodegeneration

The primary mechanism by which Tau (277-291) contributes to neurodegeneration is through its propensity to self-assemble and seed the aggregation of full-length Tau protein. This process can be broken down into several key steps:

-

Nucleation: The 275VQIINK280 motif within this region can adopt a β-sheet conformation, initiating the formation of a "seed" or nucleus. This is often the rate-limiting step in aggregation.

-

Elongation: Once a nucleus is formed, it can recruit and template the misfolding of other Tau monomers, leading to the growth of oligomers and protofibrils.

-

Fibril Formation: These smaller aggregates eventually assemble into mature, insoluble amyloid fibrils that form the characteristic neurofibrillary tangles.

These Tau aggregates are not inert; they exert their toxicity through various mechanisms:

-

Disruption of Cellular Membranes: Tau oligomers and fibrils can interact with and disrupt the integrity of cellular and mitochondrial membranes, leading to impaired ion homeostasis and mitochondrial dysfunction.

-

Impairment of Axonal Transport: The sequestration of functional Tau into aggregates and the destabilization of microtubules disrupt axonal transport, leading to synaptic dysfunction and neuronal death.

-

Induction of Apoptosis: The accumulation of Tau aggregates can trigger apoptotic pathways, leading to programmed cell death.

Quantitative Data on Tau Aggregation and Neurotoxicity

While specific quantitative data for the Tau (277-291) peptide is limited in publicly available literature, studies on closely related Tau fragments and full-length Tau provide valuable insights. The following tables summarize representative quantitative data from studies on Tau aggregation and neurotoxicity. These methodologies can be directly applied to the study of the 277-291 peptide.

Table 1: Quantitative Analysis of Tau Aggregation Kinetics

| Tau Construct | Method | Key Kinetic Parameters | Reference |

| Full-length Tau (2N4R) | Thioflavin T (ThT) Fluorescence | Lag phase: ~10 hours, followed by exponential growth | [2] |

| Tau AD Fragment (304-380) | Thioflavin T (ThT) Fluorescence | Dominated by secondary nucleation on fibril surfaces | [3] |

| Tau K18 (MTBR) | Single-molecule fluorescence | Aggregation proceeds via monomeric assembly into small oligomers | [4] |

Table 2: Quantitative Analysis of Tau-Mediated Neurotoxicity

| Tau Species | Cell Line | Assay | EC50 / % Viability Reduction | Reference |

| Tau Aggregates | SH-SY5Y cells | LDH Assay | Increased LDH release indicating cytotoxicity | [5] |

| Pseudohyperphosphorylated Tau | PC12 cells | MTT Assay | ~50% reduction in cell survival | [3] |

| Cocoa Extract (as inhibitor) | SH-SY5Y cells | PrestoBlue™ Assay | EC50 values calculated by non-linear regression | [6] |

| P2X7 Receptor Agonist | Not specified | Glutamate Release Assay | EC50 of 1.95 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the aggregation and neurotoxicity of Tau peptides like the 277-291 fragment.

In Vitro Tau Peptide Aggregation Assay (Thioflavin T)

This protocol describes how to monitor the aggregation kinetics of a Tau peptide using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.

Materials:

-

Synthetic Tau peptide (277-291)

-

Aggregation Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Heparin (inducer of aggregation)

-

Thioflavin T (ThT) stock solution (e.g., 3 mM in aggregation buffer)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture containing the Tau peptide at the desired concentration (e.g., 10-50 µM) in aggregation buffer.

-

Add heparin to a final concentration that effectively induces aggregation (e.g., a 1:4 molar ratio of heparin to Tau).

-

Add ThT to a final concentration of 10-25 µM.

-

-

Incubation and Measurement:

-

Pipette 100-200 µL of the reaction mixture into each well of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).

-

-

Data Analysis:

-

Subtract the background fluorescence of the buffer with ThT alone.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine kinetic parameters such as the lag time, elongation rate, and plateau intensity.

-

Cellular Neurotoxicity Assay (LDH Release)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of cell membrane damage and cytotoxicity, upon exposure to Tau peptide aggregates.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Pre-aggregated Tau peptide (277-291) (prepared using the aggregation assay protocol without ThT)

-

LDH cytotoxicity assay kit

-

96-well cell culture plate

-

Plate reader with absorbance capabilities

Procedure:

-

Cell Seeding:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment with Tau Aggregates:

-

Treat the cells with different concentrations of the pre-aggregated Tau peptide.

-

Include a negative control (vehicle only) and a positive control (lysis buffer provided in the kit).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C.

-

-

LDH Measurement:

-

Carefully collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control (maximum LDH release).

-

Plot the percentage of cytotoxicity against the Tau peptide concentration to determine the dose-response relationship and calculate the EC50 value.

-

Signaling Pathways and Molecular Interactions

The aggregation of Tau, initiated by fragments like 277-291, can dysregulate several critical signaling pathways, contributing to neuronal dysfunction and death.

-

GSK-3β and CDK5 Signaling: Glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are major Tau kinases. Their hyperactivity leads to Tau hyperphosphorylation, which promotes its dissociation from microtubules and increases its propensity to aggregate.

-

Caspase Activation and Tau Cleavage: Tau aggregates can activate caspases, which are key mediators of apoptosis.[8] Activated caspases can, in turn, cleave Tau, generating truncated fragments that are more prone to aggregation, creating a vicious cycle.

-

Mitochondrial Dysfunction: Tau aggregates can impair mitochondrial function by disrupting mitochondrial transport, increasing the production of reactive oxygen species (ROS), and interfering with the electron transport chain. This leads to energy deficits and oxidative stress.

-

Inflammatory Pathways: Extracellular Tau aggregates can activate microglia and astrocytes, leading to a chronic neuroinflammatory response that exacerbates neuronal damage.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Tau Aggregation and Neurodegeneration Pathway.

Caption: Thioflavin T Aggregation Assay Workflow.

Caption: LDH Cytotoxicity Assay Workflow.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. mdpi.com [mdpi.com]

- 6. Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Tauopathy: An In-depth Technical Guide to Tau Peptide (277-291)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of tau into insoluble filaments is a key pathological hallmark. A critical region in this process is the microtubule-binding repeat domain, and specifically, the peptide sequence spanning amino acids 277-291 (IINKKLDLSNVQSKC in the longest isoform). This technical guide provides a comprehensive overview of this peptide's role in tauopathy, including its aggregation properties, interaction with microtubules, and the influence of post-translational modifications. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Introduction: The Significance of Tau Peptide (277-291)

The tau protein, in its physiological state, binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton.[1] In tauopathies, tau detaches from microtubules and assembles into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1] The core of these aggregates is formed by the microtubule-binding repeat (MTBR) domain.

The peptide sequence 277-291, with the primary structure IINKKLDLSNVQSKC , is located at the beginning of the second microtubule-binding repeat (R2). This region is highly amyloidogenic, possessing a strong propensity to form β-sheet structures, which is a critical step in the nucleation of tau aggregation.[2][3] The hexapeptide motif VQIINK (residues 275-280), partially overlapping with this peptide, is particularly crucial for initiating the aggregation cascade.[3] Understanding the biophysical and biochemical properties of the Tau Peptide (277-291) is therefore paramount for elucidating the mechanisms of tauopathy and for the rational design of therapeutic interventions.

Role in Tau Aggregation

The aggregation of Tau Peptide (277-291) is a nucleation-dependent process. Monomeric peptides, which are largely unstructured in solution, undergo a conformational change to form β-sheet-rich oligomers. These oligomers then act as seeds, recruiting more monomers to form larger fibrils.

Aggregation Kinetics

The kinetics of tau aggregation can be monitored using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures and exhibits enhanced fluorescence upon binding.[4][5] The aggregation process typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady state).

Table 1: Quantitative Data on Tau Aggregation Kinetics

| Parameter | Value/Range | Conditions | Reference |

| Peptide Concentration for Aggregation | 1 - 50 µM | In vitro with heparin or other inducers | [6] |

| ThT Concentration for Assay | 10 - 50 µM | Optimal for maximal fluorescence signal | [4][5] |

| Lag Time (t_lag_) | Varies (minutes to hours) | Dependent on peptide concentration, presence of seeds, and co-factors | |

| Apparent Rate Constant (k_app) | Varies | Calculated from the slope of the growth phase | [7] |

Interaction with Microtubules

Under physiological conditions, the MTBR of tau, including the 277-291 region, mediates the binding of tau to microtubules. This interaction is crucial for microtubule stability and axonal transport.

Binding Affinity

The binding of tau to microtubules is a dynamic process involving multiple weak interactions. The affinity is regulated by post-translational modifications, particularly phosphorylation.

Table 2: Quantitative Data on Tau-Microtubule Interaction

| Parameter | Value/Range | Method | Reference |

| Dissociation Constant (Kd) of full-length Tau to Microtubules | ~1 - 3 µM (with flanking domains) | Binding Assays | [8] |

| Dissociation Constant (Kd) of MTBR only to Microtubules | ~25 - 50 µM | Binding Assays | [8] |

| Effect of Acetylation at K280 | Reduces microtubule binding affinity | In vitro binding assays | [1] |

Post-Translational Modifications (PTMs)

Post-translational modifications within the 277-291 peptide sequence play a critical role in regulating its function and pathological aggregation.

Acetylation of Lysine (B10760008) 280 (K280)

One of the most significant PTMs in this region is the acetylation of the lysine residue at position 280 (K280). Acetylation neutralizes the positive charge of the lysine side chain, which has two major consequences:

-

Reduced Microtubule Binding: The interaction between the positively charged MTBR and the negatively charged surface of microtubules is disrupted, leading to tau detachment.[1][2]

-

Promoted Aggregation: The neutralization of charge and potential conformational changes induced by acetylation can enhance the propensity of the peptide to form β-sheets and aggregate.[2][3]

Table 3: Summary of Key Post-Translational Modifications in Tau Peptide (277-291)

| Modification | Site | Effect on Function | Role in Tauopathy | Reference |

| Acetylation | K280 | Decreases microtubule binding | Promotes aggregation and is associated with insoluble tau in diseased brains | [2][3] |

| Phosphorylation | S285, S289 | Can modulate microtubule binding and aggregation propensity | Hyperphosphorylation is a hallmark of tauopathies | [9] |

| Ubiquitination | K280, K281 | Targets tau for degradation or can be associated with aggregates | Found in pathological tau inclusions | [9] |

Signaling Pathways in Tauopathy

The pathological transformation of tau, including the aggregation of the 277-291 region, is influenced by a complex network of intracellular signaling pathways. Key kinases and phosphatases regulate the phosphorylation state of tau, while other enzymes mediate acetylation and other PTMs.

Experimental Protocols

Solid-Phase Synthesis of Tau Peptide (277-291: IINKKLDLSNVQSKC)

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-amino acids with appropriate side-chain protection (e.g., Lys(Boc), Asp(OtBu), Ser(tBu), Asn(Trt), Gln(Trt))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the C-terminal cysteine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (K, S, Q, V, N, S, L, D, L, K, K, N, I, I).

-

Final Deprotection: After coupling the final amino acid (Isoleucine), remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Thioflavin T (ThT) Aggregation Assay

This protocol is for monitoring the aggregation kinetics of Tau Peptide (277-291) in vitro.

Materials:

-

Purified Tau Peptide (277-291)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

Heparin stock solution (optional, as an aggregation inducer)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Prepare Reagents: a. Prepare a working solution of Tau Peptide (277-291) in aggregation buffer to the desired final concentration (e.g., 10-50 µM). b. Prepare a ThT working solution in aggregation buffer to the desired final concentration (e.g., 20 µM). c. If using, prepare a heparin working solution.

-

Set up the Assay: a. In each well of the 96-well plate, add the aggregation buffer. b. Add the ThT working solution to each well. c. Add the heparin working solution (if used). d. Initiate the aggregation by adding the Tau Peptide working solution to each well. The final volume should be consistent (e.g., 100-200 µL). e. Include control wells (e.g., buffer + ThT, buffer + ThT + peptide without inducer).

-

Incubation and Measurement: a. Place the plate in the plate reader pre-set to 37°C. b. Program the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., up to 72 hours). c. Include a brief shaking step before each reading to ensure a homogenous solution.

-

Data Analysis: a. Subtract the background fluorescence of the control wells from the sample wells. b. Plot the fluorescence intensity as a function of time to generate the aggregation curve. c. Analyze the curve to determine the lag time, apparent rate constant, and maximum fluorescence intensity.

Conclusion and Future Directions

The Tau Peptide (277-291) is a critical determinant in the initiation and propagation of tau pathology. Its intrinsic propensity for β-sheet formation, coupled with the regulatory effects of post-translational modifications like acetylation at K280, positions it as a key target for therapeutic intervention. The experimental protocols provided in this guide offer a framework for researchers to further investigate the aggregation mechanisms and to screen for potential inhibitors.

Future research should focus on:

-

Developing high-throughput screening assays to identify small molecules or peptides that specifically inhibit the aggregation of the 277-291 region.

-

Investigating the interplay of different PTMs within and around this peptide sequence and their combined effect on tau pathology.

-

Elucidating the precise structural transitions that this peptide undergoes during the initial stages of oligomerization.

A deeper understanding of the role of Tau Peptide (277-291) will undoubtedly pave the way for the development of novel and effective therapies for Alzheimer's disease and other devastating tauopathies.

References

- 1. mdpi.com [mdpi.com]

- 2. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]

- 4. zenodo.org [zenodo.org]

- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microtubule-binding core of the tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tau Post-translational Modifications: Dynamic Transformers of Tau Function, Degradation, and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tau (277-291) Fragment: A Technical Guide for Researchers

A deep dive into a lesser-explored region of the Tau protein reveals its potential significance in neurodegenerative disease research and as a target for novel drug development. This technical guide provides a comprehensive overview of the Tau (277-291) fragment, consolidating available information on its discovery, biochemical properties, and its putative role in the pathology of tauopathies such as Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of Tau fragmentation and its implications.

Discovery and Significance

The Tau (277-291) fragment is a specific peptide sequence within the larger Tau protein, a microtubule-associated protein crucial for neuronal stability. While not as extensively studied as other fragments, its strategic location within the second microtubule-binding repeat (R2) positions it as a region of significant interest. The discovery of various Tau fragments in the cerebrospinal fluid and brains of patients with neurodegenerative diseases has spurred investigation into the roles these truncated forms play in disease progression. Proteolytic cleavage of Tau is a key event in the pathogenesis of tauopathies, generating fragments that can have enhanced aggregation propensity and neurotoxicity compared to the full-length protein.[1]

The Tau (277-291) fragment, with the sequence VQIINKKLDLSNVQSKC, is commercially available as a synthetic peptide for research purposes, suggesting its use in studies such as epitope mapping for antibody development or in aggregation and toxicity assays. While specific literature detailing the initial discovery and characterization of this precise fragment is sparse, its importance can be inferred from its inclusion within the broader context of Tau fragmentation research.

Table 1: Properties of the Tau (277-291) Fragment

| Property | Description |

| Sequence | VQIINKKLDLSNVQSKC |

| Location | Within the second microtubule-binding repeat (R2) of the Tau protein. |

| Molecular Weight | Approximately 1703.01 g/mol |

| Key Features | Contains a portion of the highly amyloidogenic VQIINK hexapeptide motif, known to be critical for Tau aggregation.[2] |

| Potential Significance | May act as a seed for Tau aggregation, contribute to neurotoxicity, and serve as a biomarker or therapeutic target. |

Experimental Protocols

Detailed experimental protocols specifically for the Tau (277-291) fragment are not widely published. However, standard protocols used for studying other Tau fragments can be adapted.

Peptide Synthesis and Purification

Synthetic Tau peptides, including the (277-291) fragment, are typically produced using solid-phase peptide synthesis (SPPS). Post-synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.

In Vitro Aggregation Assays

The propensity of the Tau (277-291) fragment to aggregate can be assessed using various biophysical techniques. A common method involves monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet structures characteristic of amyloid fibrils.

Protocol: Thioflavin T (ThT) Aggregation Assay

-

Preparation of Tau Fragment Solution: Dissolve the lyophilized Tau (277-291) peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM.

-

Incubation: Incubate the peptide solution at 37°C with continuous agitation to promote fibril formation. Aggregation can be induced or enhanced by the addition of cofactors such as heparin.

-

ThT Fluorescence Measurement: At regular intervals, mix an aliquot of the peptide solution with ThT solution (final concentration ~10 µM).

-

Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a fluorescence plate reader. An increase in fluorescence over time indicates peptide aggregation.

-

Data Analysis: Plot ThT fluorescence against time to obtain aggregation kinetics curves.

dot

Cellular Toxicity Assays

The neurotoxic potential of the Tau (277-291) fragment can be evaluated by treating cultured neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) with the peptide and assessing cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with varying concentrations of the Tau (277-291) fragment (e.g., 1-20 µM) for 24-48 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Molecular Interactions

The Tau (277-291) fragment is situated within a critical region of the Tau protein that is involved in microtubule binding and is also a hotspot for post-translational modifications and proteolytic cleavage. While direct evidence for the involvement of this specific fragment in signaling pathways is limited, its location suggests potential interactions and functional consequences.

The VQIINK motif, partially contained within this fragment, is a key nucleating site for Tau aggregation. The formation of β-sheet structures by this motif is a critical step in the formation of paired helical filaments (PHFs), the main component of neurofibrillary tangles in Alzheimer's disease. Aggregation of Tau fragments containing this motif could potentially sequester full-length Tau and other cellular proteins, disrupting normal cellular processes.

dot

Furthermore, the generation of this fragment through proteolytic cleavage implies the involvement of specific proteases. Identifying the proteases responsible for cleaving Tau at or near this site could provide novel therapeutic targets to prevent the formation of this potentially pathogenic fragment.

Future Directions

The study of the Tau (277-291) fragment is still in its nascent stages. Future research should focus on several key areas to fully elucidate its role in neurodegenerative diseases:

-

Identification of Upstream Proteases: Determining which proteases generate the Tau (277-291) fragment in vivo.

-

Quantitative Analysis of Aggregation and Toxicity: Performing detailed kinetic studies of its aggregation and quantifying its neurotoxic effects in various neuronal models.

-

Interaction Studies: Identifying binding partners of the Tau (277-291) fragment to understand its impact on cellular pathways.

-

In Vivo Studies: Investigating the presence and pathological role of this fragment in animal models of tauopathy and in human patient samples.

A thorough understanding of the Tau (277-291) fragment and its contribution to disease pathogenesis will be invaluable for the development of targeted diagnostics and therapeutics for Alzheimer's disease and other devastating tauopathies.

References

Tau Peptide (277-291): A Technical Guide to Modeling Tau Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. A key event in these diseases is the aggregation of tau into insoluble fibrils, forming neurofibrillary tangles (NFTs) within neurons. Understanding the mechanisms of tau aggregation is paramount for the development of effective therapeutic interventions. The Tau peptide (277-291), encompassing the highly amyloidogenic PHF6* (VQIINK) motif, serves as a critical model system for studying the fundamental principles of tau fibrillization. This technical guide provides an in-depth overview of the use of Tau peptide (277-291) as a model for tau aggregation, detailing experimental protocols and presenting quantitative data to facilitate research and drug development in this field.

The aggregation of tau is a complex process that is thought to proceed through a nucleation-dependent polymerization mechanism. This involves a lag phase, where aggregation-competent nuclei are formed, followed by a rapid elongation phase where these nuclei grow into larger fibrils.[1] Soluble oligomeric forms of tau that appear during the early stages of aggregation are considered to be the most neurotoxic species.[2][3]

The Role of Tau Peptide (277-291) in Aggregation

The Tau peptide (277-291) contains the VQIINK sequence, also known as PHF6*, which is one of the two key hexapeptide motifs responsible for initiating tau aggregation.[4] This short peptide sequence has been shown to self-aggregate into β-sheet-rich fibrils, mirroring the behavior of full-length tau protein. Its small size and propensity to aggregate make it an ideal and simplified model to study the molecular determinants of tau aggregation, screen for potential inhibitors, and investigate the structure of tau fibrils.

Experimental Protocols

A variety of biophysical techniques are employed to study the aggregation of Tau peptide (277-291) in vitro. The following sections detail the methodologies for the most common assays.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[5]

Materials:

-

Tau peptide (277-291)

-

Thioflavin T (ThT)

-

Heparin (or other aggregation inducer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Tau peptide (277-291) in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. To ensure a monomeric starting state, the peptide solution can be centrifuged at high speed to remove any pre-existing aggregates.

-

Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm syringe filter. Store protected from light.

-

Prepare a stock solution of heparin (e.g., 1 mg/mL in water).

-

-

Assay Setup:

-

In a 96-well plate, combine the following reagents in each well to the desired final concentrations. A typical reaction mixture may contain:

-

10-50 µM Tau peptide (277-291)

-

10-25 µM ThT

-

2.5-10 µM Heparin (to induce aggregation)

-

PBS to a final volume of 100-200 µL.

-

-

Include control wells:

-

Buffer with ThT only (for background fluorescence).

-

Tau peptide with ThT (without heparin, to assess spontaneous aggregation).

-

Buffer with ThT and heparin.

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a period of up to 72 hours. The excitation wavelength is typically around 440-450 nm, and the emission is measured at approximately 480-490 nm.[6][7]

-

Transmission Electron Microscopy (TEM)

TEM is a powerful technique to visualize the morphology of aggregated Tau peptide (277-291) fibrils at high resolution.

Protocol for Negative Staining:

-

Sample Preparation:

-

Following an in vitro aggregation assay (as described above, but without ThT), take an aliquot of the aggregated peptide solution.

-

Dilute the sample 1:10 to 1:100 in deionized water. The optimal dilution needs to be determined empirically.

-

-

Grid Preparation:

-

Place a 5-10 µL drop of the diluted sample onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for 1-5 minutes.

-

Wick away the excess liquid with filter paper.

-

Wash the grid by floating it on a drop of deionized water for a few seconds, then wick away the water.

-

-

Staining:

-

Apply a 5-10 µL drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or 2% phosphotungstic acid) to the grid.

-

Allow the stain to sit for 30-60 seconds.

-

Wick away the excess stain.

-

-

Drying and Imaging:

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from aggregation studies of Tau peptide (277-291). These values are for illustrative purposes and will vary depending on the specific experimental conditions.

Table 1: Aggregation Kinetics of Tau Peptide (277-291) Monitored by ThT Fluorescence

| Condition | Peptide Conc. (µM) | Heparin Conc. (µM) | Lag Phase (h) | Elongation Rate (RFU/h) | Max Fluorescence (RFU) |

| Control | 25 | 0 | > 48 | < 100 | ~5000 |

| Heparin-induced | 25 | 5 | 4.5 ± 0.8 | 8500 ± 500 | 45000 ± 2000 |

| Heparin-induced | 50 | 5 | 2.1 ± 0.5 | 15000 ± 1200 | 80000 ± 5000 |

Table 2: Inhibition of Tau Peptide (277-291) Aggregation

| Inhibitor | Inhibitor Conc. (µM) | Peptide Conc. (µM) | Heparin Conc. (µM) | % Inhibition | IC50 (µM) |

| Compound X | 10 | 25 | 5 | 75 ± 5 | 5.2 |

| Compound Y | 10 | 25 | 5 | 40 ± 8 | 18.5 |

| Methylene Blue | 10 | 25 | 5 | 90 ± 3 | 1.9 |

Visualizations

Experimental Workflow for Screening Tau Aggregation Inhibitors

The following diagram illustrates a typical workflow for screening and validating inhibitors of Tau peptide (277-291) aggregation.

Proposed Toxicity Pathway of Tau Oligomers

This diagram outlines a potential signaling cascade initiated by extracellular Tau peptide (277-291) oligomers, leading to neuronal dysfunction.

Conclusion

The Tau peptide (277-291) provides a robust and tractable model system for investigating the molecular intricacies of tau aggregation. Its use in well-defined in vitro assays allows for the quantitative analysis of aggregation kinetics and the effective screening of potential therapeutic agents. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute studies aimed at unraveling the mechanisms of tau pathology and developing novel treatments for tauopathies. Further research focusing on this and other key fragments of the tau protein will undoubtedly continue to provide valuable insights into the pathogenesis of Alzheimer's disease and related neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Tau Oligomers: The Toxic Player at Synapses in Alzheimer’s Disease [frontiersin.org]

- 4. iris.unito.it [iris.unito.it]

- 5. Stopped-flow kinetics reveal multiple phases of thioflavin T binding to Alzheimer beta (1-40) amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of Tau Peptide (277-291): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the Tau peptide spanning residues 277-291. This region is of significant interest in the study of tauopathies due to its location within the microtubule-binding repeat domain, which is crucial for both normal Tau function and its pathological aggregation. This document details key experimental protocols, presents a framework for quantitative data analysis, and visualizes relevant biological pathways and experimental workflows.

Peptide Specifications

The Tau peptide (277-291) corresponds to the sequence H-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-OH.[1] This sequence is situated within the second microtubule-binding repeat (R2) of the Tau protein. The presence of lysine (B10760008) and the terminal cysteine are notable features for potential post-translational modifications and disulfide bond formation, respectively.

Quantitative Data Summary

The following tables provide a structured format for summarizing key quantitative data from in vitro assays. While specific data for the 277-291 fragment is often embedded in studies of larger Tau constructs, this framework allows for direct comparison of experimental results.

Table 1: Aggregation Kinetics using Thioflavin T (ThT) Assay

| Parameter | Value | Conditions | Reference |

| Lag Time (hours) | e.g., 2.5 ± 0.5 | 50 µM peptide, 10 µM Heparin, 37°C, constant agitation | [Hypothetical Data] |

| Elongation Rate (RFU/hour) | e.g., 1500 ± 200 | 50 µM peptide, 10 µM Heparin, 37°C, constant agitation | [Hypothetical Data] |

| Maximum Fluorescence (RFU) | e.g., 12000 ± 1000 | 50 µM peptide, 10 µM Heparin, 37°C, constant agitation | [Hypothetical Data] |

Table 2: Fibril Morphology from Electron Microscopy

| Parameter | Value | Conditions | Reference |

| Fibril Width (nm) | e.g., 10-15 | Negative stain TEM, 24-hour incubation | [Hypothetical Data] |

| Periodicity (nm) | e.g., N/A (straight filaments) | Negative stain TEM, 24-hour incubation | [Hypothetical Data] |

| Morphology | e.g., Predominantly straight, unbranched | Negative stain TEM, 24-hour incubation | [Hypothetical Data] |

Table 3: Cytotoxicity in SH-SY5Y Neuroblastoma Cells (MTT Assay)

| Parameter | Value | Conditions | Reference |

| IC50 (µM) | e.g., 25 ± 5 | 48-hour exposure to pre-aggregated peptide | [Hypothetical Data] |

| Maximum Cell Viability Reduction (%) | e.g., 60 ± 8 | 50 µM pre-aggregated peptide, 48-hour exposure | [Hypothetical Data] |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[2] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[2]

Materials:

-

Tau Peptide (277-291)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in nuclease-free water)[2]

-

Aggregation inducer (e.g., Heparin, 1 mg/mL stock)[2]

-

Assay buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

96-well black, clear-bottom microplates

Procedure:

-

Prepare a stock solution of Tau Peptide (277-291) in an appropriate buffer (e.g., PBS) to a concentration of 100 µM.[2]

-

In each well of the 96-well plate, combine the following:

-

Tau Peptide to a final concentration of 10-50 µM.

-

ThT to a final concentration of 10-25 µM.

-

Heparin to a final concentration that promotes aggregation (e.g., a 1:4 molar ratio of heparin to Tau).

-

Bring the final volume to 100-200 µL with assay buffer.

-

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a microplate reader with temperature control (e.g., 37°C) and shaking capabilities.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[3]

-

Plot the fluorescence intensity against time to obtain aggregation curves.

Negative Stain Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the Tau aggregates and confirm the presence of fibrillar structures.[4]

Materials:

-

Aggregated Tau Peptide (277-291) sample from the ThT assay or a separate incubation.

-

Carbon-coated copper TEM grids.

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water).

-

Filter paper.

Procedure:

-

Glow-discharge the carbon-coated side of the TEM grid to make it hydrophilic.

-

Apply 3-5 µL of the aggregated Tau peptide solution to the grid and allow it to adsorb for 1-2 minutes.

-

Blot the excess solution from the edge of the grid using filter paper.

-

Wash the grid by floating it on a drop of deionized water for a few seconds, then blot. Repeat this step twice.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Blot the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5] This protocol assesses the neurotoxic potential of aggregated Tau Peptide (277-291).

Materials:

-

SH-SY5Y neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Pre-aggregated Tau Peptide (277-291).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the pre-aggregated Tau peptide in cell culture medium.

-

Remove the existing medium from the cells and add the Tau peptide dilutions. Include a vehicle-only control.

-

Incubate the cells with the Tau aggregates for 24-48 hours.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway

The phosphorylation of Tau is a critical event in the pathogenesis of tauopathies. Glycogen synthase kinase 3 beta (GSK3β) is a key kinase involved in this process. The following diagram illustrates a simplified signaling pathway leading to Tau phosphorylation.

Caption: Simplified pathway of GSK3β-mediated Tau phosphorylation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of Tau Peptide (277-291).

Caption: Workflow for in vitro characterization of Tau peptide.

References

- 1. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Tau mutants bind tubulin heterodimers with enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein [jove.com]

An In-depth Technical Guide to the Interaction of Tau Peptide (277-291) with Microtubules

Audience: Researchers, scientists, and drug development professionals.

Abstract: The microtubule-associated protein Tau is integral to neuronal health, primarily through its role in stabilizing the microtubule cytoskeleton.[1] Its function is mediated by a series of repeat domains in its C-terminal half, which constitute the core microtubule-binding region (MTBR).[1][2] Within this region, the peptide sequence 277-291, located in the second repeat (R2), is of particular interest due to its direct involvement in microtubule engagement and its implication in the pathological aggregation central to tauopathies like Alzheimer's disease. This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and structural features of the Tau (277-291) peptide's engagement with microtubules. It details key experimental protocols for studying this interaction and presents quantitative data to inform research and therapeutic development.

Molecular Interaction and Binding Site

The interaction between Tau and microtubules is a dynamic process characterized by a flexible array of weak, distributed contact points rather than a single high-affinity lock-and-key mechanism.[3] The core of this interaction is localized to the MTBR, which contains three or four imperfect repeat regions (R1-R4).

The Tau peptide 277-291 (Sequence: INKKLDL) is a critical segment within the R2 repeat. Structural studies using cryo-electron microscopy (cryo-EM) have revealed that Tau repeats bind longitudinally along the crest of microtubule protofilaments.[1] This binding occurs at the interface between adjacent αβ-tubulin heterodimers, effectively acting as a "staple" that stabilizes the polymerized state and promotes microtubule assembly.[1]

The peptide 277-291, along with the rest of the R2 repeat, makes key contacts in a hydrophobic pocket at this inter-dimer interface. NMR spectroscopy studies confirm that residues within the repeat regions, including the sequence spanning 275-284, become immobilized upon binding to the microtubule surface, indicating their direct role in the interaction.[4][5] This specific binding region includes the highly amyloidogenic hexapeptide motif ²⁷⁵VQIINK²⁸⁰, which is a critical nucleating sequence for the pathological aggregation of Tau into neurofibrillary tangles.[6][7] The dual role of this region in both physiological microtubule binding and pathological aggregation highlights its importance as a therapeutic target.

Quantitative Binding and Kinetic Data

Quantifying the binding affinity and kinetics of the Tau-microtubule interaction is essential for understanding its regulation and dysfunction. While data for the isolated 277-291 peptide is limited, studies on full-length Tau and larger MTBR fragments provide a robust framework. The interaction is generally characterized by a micromolar to high-nanomolar affinity. Computational molecular dynamics simulations have been employed to estimate the binding energy of the R2 repeat with microtubules, calculating a binding free energy of -84.7 ± 4.5 kcal/mol for the wild-type R2 peptide.[8][9] These simulations also show that phosphorylation within the R2 repeat significantly reduces this binding affinity.[8][10]

The dynamic nature of the interaction is described by a "kiss-and-hop" model, where individual Tau molecules have very short dwell times on the microtubule lattice before detaching and re-binding elsewhere.

Table 1: Quantitative Parameters of the Tau-Microtubule Interaction Note: Most values are determined for full-length Tau or larger constructs, not the isolated peptide.

| Parameter | Value | Method | Comments | Reference(s) |

| Dissociation Constant (Kd) | ~0.1 µM - 1.0 µM | Various (FRET, Cosedimentation) | Represents the overall affinity of full-length Tau for microtubules. | [3][11] |

| Binding Free Energy (ΔGbind) | -84.7 ± 4.5 kcal/mol | Molecular Dynamics (MMPBSA) | Calculated specifically for the Tau R2 repeat peptide binding to tubulin. | [8][9] |

| Stoichiometry (Tau:Tubulin Dimer) | ~1:2 to 1:5 | Cosedimentation / In vitro assays | A single Tau molecule can span multiple tubulin dimers along the protofilament. | [11] |

| Dwell Time | ~40 ms | Single-Molecule Tracking (in vivo) | Demonstrates the highly dynamic "kiss-and-hop" nature of the interaction in living neurons. | [5] |

Key Experimental Methodologies

A variety of biophysical and biochemical techniques are used to probe the Tau-microtubule interaction. The following sections detail the protocols for the most common and powerful assays.

Microtubule Co-sedimentation Assay

This is a classic and robust method to determine binding affinity (Kd) by physically separating microtubule-bound protein from free protein.

Principle: Microtubules are high-molecular-weight polymers that can be pelleted by high-speed ultracentrifugation. Any protein that is bound to the microtubules will co-pellet, while unbound protein remains in the supernatant. The amount of bound protein can be quantified by SDS-PAGE and densitometry.

Detailed Protocol:

-

Tubulin Polymerization: Purified tubulin is polymerized into microtubules by incubation at 37°C in a polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9) supplemented with GTP and a stabilizing agent like paclitaxel (B517696) (Taxol).

-

Binding Reaction: A constant concentration of the Tau peptide (277-291) is incubated with varying concentrations of the pre-formed, stabilized microtubules at room temperature for 20-30 minutes to allow the binding to reach equilibrium.

-

Ultracentrifugation: The reaction mixtures are layered onto a dense cushion buffer (e.g., BRB80 with 60% glycerol) to prevent pelleting of non-specifically aggregated protein. Samples are then centrifuged at high speed (e.g., >100,000 x g) for 30-40 minutes at 25°C.

-

Sample Analysis: The supernatant (containing unbound peptide) is carefully removed. The pellet (containing microtubules and bound peptide) is resuspended in an equal volume of buffer.

-

Quantification: Both supernatant and pellet fractions are resolved by SDS-PAGE. The gels are stained (e.g., with Coomassie Blue), and the band intensities corresponding to the Tau peptide are quantified using densitometry.

-

Data Analysis: The concentration of bound peptide is plotted against the concentration of microtubules. The data are fitted to a one-site binding hyperbola to determine the dissociation constant (Kd).

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique for measuring binding affinities and distances in solution without the need for physical separation.

Principle: FRET measures the efficiency of energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency is highly dependent on the distance between the two molecules. By labeling either the microtubule or the Tau peptide, their binding can be monitored in real-time.

Detailed Protocol:

-

Fluorophore Labeling: The Tau peptide is covalently labeled with an acceptor fluorophore (e.g., Rhodamine). Microtubules are prepared using tubulin and a fluorescently labeled, microtubule-stabilizing taxoid (e.g., Flutax-2) which acts as the donor.

-

Titration: A fixed concentration of the donor-labeled microtubules is placed in a fluorometer cuvette. The acceptor-labeled Tau peptide is then titrated into the solution in increasing concentrations.

-

Fluorescence Measurement: After each addition of the Tau peptide and an incubation period to reach equilibrium, the sample is excited at the donor's excitation wavelength. The emission spectrum is recorded, measuring both the donor and acceptor fluorescence intensity.

-

Data Analysis: As the labeled Tau peptide binds to the microtubules, FRET occurs, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. The change in fluorescence is plotted against the concentration of the Tau peptide. This binding curve is then fitted to a suitable binding model to calculate the Kd.

NMR Spectroscopy

NMR provides residue-level information about the binding interface.

Principle: In a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein, each amino acid residue produces a unique signal (a "peak"). When the protein binds to a very large partner like a microtubule, the residues at the binding interface become immobilized. This leads to severe line broadening, causing their corresponding peaks to disappear from the spectrum.

Detailed Protocol:

-

Sample Preparation: A synthetic Tau peptide (277-291) uniformly enriched with ¹⁵N is produced. Taxol-stabilized microtubules are prepared.

-

NMR Data Acquisition: A baseline 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled Tau peptide is recorded.

-

Titration: A stoichiometric amount of microtubules is added to the NMR tube containing the labeled peptide.

-

Final Spectrum: A second 2D ¹H-¹⁵N HSQC spectrum of the Tau peptide in the presence of microtubules is acquired.

-

Analysis: The two spectra are overlaid. Residues whose peaks have significantly broadened or disappeared in the second spectrum are identified as being part of the direct binding interface with the microtubule.[4][5]

Role in Microtubule Dynamics and Pathophysiology

The binding of Tau's repeat regions, including the 277-291 sequence, is fundamental to its physiological function of regulating microtubule dynamics. By binding across tubulin dimers, Tau stabilizes the microtubule lattice, promoting its assembly and growth while suppressing shortening and catastrophe events.[1]

In tauopathies, this crucial interaction is disrupted. The primary mechanism is the hyperphosphorylation of Tau at multiple sites, including serine and threonine residues within and flanking the MTBR.[10] Phosphorylation introduces negative charges that weaken the electrostatic interaction with the negatively charged microtubule surface, thereby reducing binding affinity and causing Tau to detach.[8] Once detached, the aggregation-prone regions, particularly the ²⁷⁵VQIINK²⁸⁰ motif, are exposed. This leads to the misfolding and self-assembly of Tau into the paired helical filaments (PHFs) that form neurofibrillary tangles, a key pathological hallmark of Alzheimer's disease.

Conclusion

The Tau peptide 277-291 is a central player in the protein's interaction with microtubules. It forms a key part of the binding interface within the R2 repeat, contributing to the stabilization of the microtubule lattice. The dual nature of this region, being critical for both physiological binding and pathological aggregation, makes it a focal point for research into tauopathies. A thorough understanding of its binding kinetics, structural engagement, and regulation by post-translational modifications is paramount for the rational design of therapeutics aimed at either restoring its normal function or preventing its toxic aggregation. The experimental methodologies detailed in this guide provide the necessary tools for researchers to further elucidate the complexities of this vital molecular interaction.

References

- 1. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 2. Two Tau binding sites on tubulin revealed by thiol-disulfide exchanges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau protein binds to microtubules through a flexible array of distributed weak sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR investigation of the interaction between the neuronal protein tau and the microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphorylation Sites Within the Tau (277-291) Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorylation sites within the 277-291 amino acid sequence of the Tau protein, a region implicated in the pathology of Alzheimer's disease and other tauopathies. This document details the identified phosphorylation sites, the kinases responsible, and the experimental methodologies used for their characterization, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Tau Phosphorylation

The microtubule-associated protein Tau plays a crucial role in stabilizing microtubules within neurons. However, in several neurodegenerative diseases, collectively known as tauopathies, Tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. The specific phosphorylation patterns of Tau are critical determinants of its pathological transformation. The sequence spanning amino acids 277-291, located in the second microtubule-binding repeat (R2) of Tau, has been identified as a region of interest for its role in Tau aggregation.

The amino acid sequence of human Tau (2N4R isoform) for the 277-291 region is:

I-I-N-K-K-L-D-L-S-N-V-Q-S-K-C

Identified Phosphorylation Sites within Tau (277-291)

Research has identified specific serine residues within the Tau (277-291) sequence as targets for phosphorylation. This post-translational modification can significantly alter the protein's conformation and propensity for aggregation.

Quantitative Data on Phosphorylation Sites

| Residue Position | Amino Acid | Kinase | Significance |

| 289 | Serine (Ser) | Casein Kinase 1δ (CK1δ) | Phosphorylation at this site is associated with Alzheimer's disease and has been shown to enhance the oligomerization of the Tau R2 repeat.[1] |

Further research is required to quantify the stoichiometry and relative abundance of phosphorylation at this site in both physiological and pathological conditions.

Experimental Protocols

The identification and characterization of phosphorylation sites within the Tau (277-291) sequence rely on a combination of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Tau (277-291) Phosphorylation by CK1δ

This protocol is designed to phosphorylate a synthetic Tau (277-291) peptide using recombinant Casein Kinase 1δ (CK1δ) in a controlled in vitro environment.

Materials:

-

Synthetic Tau (277-291) peptide (IINKKLDLSNVQSKC)

-

Recombinant active CK1δ

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.1 mM ATP)

-

[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or mass spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the synthetic Tau (277-291) peptide (substrate) with recombinant active CK1δ in the kinase buffer.

-

Initiation: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes) to monitor the progression of phosphorylation.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

-

Analysis:

-

Radioactive Detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Analyze the incorporation of ³²P into the Tau peptide using a phosphorimager.

-

Mass Spectrometry: For a non-radioactive assay, proceed to mass spectrometry analysis to identify and quantify the phosphorylated peptide.

-

Mass Spectrometry for Phosphorylation Site Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying protein phosphorylation.

3.2.1. Sample Preparation and Phosphopeptide Enrichment:

-

In-solution Digestion: The Tau protein or the phosphorylated Tau (277-291) peptide is digested with a protease, typically trypsin, to generate smaller peptides suitable for mass spectrometry analysis.

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. Common methods include:

-

Titanium Dioxide (TiO₂) Chromatography: Phosphopeptides are selectively bound to TiO₂ beads under acidic conditions and eluted under basic conditions.[2][3]

-

Immobilized Metal Affinity Chromatography (IMAC): Phosphopeptides are captured by chelated metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.

-

3.2.2. LC-MS/MS Analysis:

-